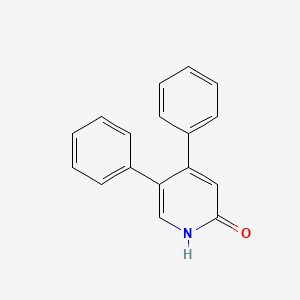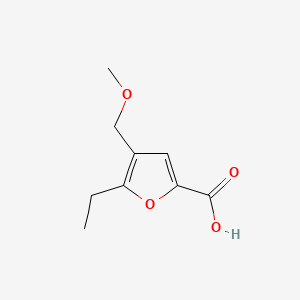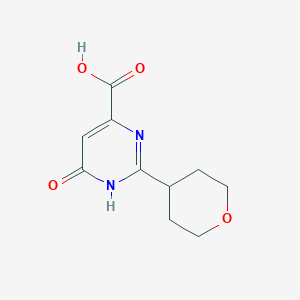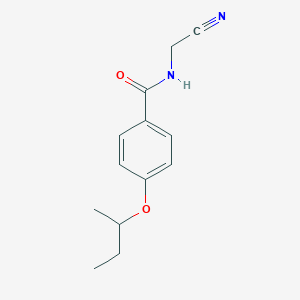![molecular formula C8H9NO5 B2910087 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid CAS No. 41172-61-6](/img/structure/B2910087.png)
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid, also known as MCPA, is a synthetic compound commonly used in scientific research. It belongs to the family of herbicides and is widely used in agricultural practices. MCPA is a white crystalline solid with a molecular formula of C8H9NO5 and a molecular weight of 195.16 g/mol.
Mécanisme D'action
Target of Action
The primary target of 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid is the mu-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which include analgesia, respiratory depression, and euphoria.
Mode of Action
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid acts as an agonist at the mu-opioid receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events. The activation of the mu-opioid receptor leads to inhibition of adenylate cyclase, decreased cAMP production, and subsequent opening of potassium channels. This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Biochemical Pathways
The activation of the mu-opioid receptor by 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid affects several biochemical pathways. These include the adenylate cyclase pathway and the MAPK/ERK pathway . The downstream effects of these pathways include analgesia, sedation, and respiratory depression .
Pharmacokinetics
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid exhibits a unique pharmacokinetic profile due to its rapid metabolism by non-specific tissue esterases . Its onset of action is rapid, and its duration of effect is much shorter compared to other opioids . This rapid systemic elimination leads to a short duration of action, making it an ultra-short-acting mu-opioid receptor agonist .
Result of Action
The activation of the mu-opioid receptor by 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid leads to several molecular and cellular effects. These include analgesia , respiratory depression , muscle rigidity , nausea and vomiting , and pruritus . The rapid onset and offset of its effects allow for precise control of these effects during clinical use .
Action Environment
The action of 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid can be influenced by various environmental factors. For instance, the pH of the solution in which it is reconstituted can affect its solubility and stability . Furthermore, its action can be influenced by the presence of other drugs, such as those that affect the metabolism of opioids .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid in lab experiments is its high specificity for ALS. This allows researchers to study the effects of herbicides on plants with a high degree of precision. However, 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid has some limitations, including its toxicity to non-target organisms and its potential for environmental contamination.
Orientations Futures
There are several future directions for research on 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid. One area of interest is the development of new herbicides that are more effective and less toxic than 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid. Another area of research is the investigation of the molecular mechanisms underlying herbicide resistance in plants. Additionally, there is a need for further research on the environmental impact of 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid and other herbicides, as well as their potential risks to human health.
Conclusion
In conclusion, 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid is a synthetic compound commonly used in scientific research, particularly in the field of herbicide resistance. It is synthesized by the esterification of 3-(4-hydroxy-1,3-oxazol-5-yl)propanoic acid with methanol and subsequent hydrolysis of the resulting ester. 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid works by inhibiting the activity of the enzyme acetolactate synthase, which leads to the death of the plant. 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid has significant impacts on the biochemical and physiological processes of plants, and it is widely used in lab experiments. However, it also has some limitations, including its toxicity to non-target organisms and its potential for environmental contamination. There are several future directions for research on 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid, including the development of new herbicides, investigation of herbicide resistance, and further research on the environmental impact of herbicides.
Méthodes De Synthèse
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid is synthesized by the esterification of 3-(4-hydroxy-1,3-oxazol-5-yl)propanoic acid with methanol and subsequent hydrolysis of the resulting ester. This method is a well-established process that yields high-quality 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid.
Applications De Recherche Scientifique
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid is widely used in scientific research, particularly in the field of herbicide resistance. It is used to study the mechanism of action of herbicides and their interaction with plants. 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid is also used to investigate the physiological and biochemical effects of herbicides on plants, including their impact on growth, development, and metabolism.
Propriétés
IUPAC Name |
3-(4-methoxycarbonyl-1,3-oxazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-13-8(12)7-5(14-4-9-7)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCOWKVRSZTZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=N1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-Phenylpropyl)benzimidazol-2-yl]butan-1-ol](/img/structure/B2910006.png)

![N-[(3-bromophenyl)(cyano)methyl]-4-methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2910011.png)




![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2910019.png)

![4-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2910021.png)

![Methyl 4-(benzo[d]thiazol-2-yl(furan-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2910023.png)
